molecular formula C17H24ClNO4 B3070115 3-{[(tert-Butoxy)carbonyl](propan-2-yl)amino}-2-(4-chlorophenyl)propanoic acid CAS No. 1000985-05-6

3-{[(tert-Butoxy)carbonyl](propan-2-yl)amino}-2-(4-chlorophenyl)propanoic acid

Cat. No. B3070115
CAS RN: 1000985-05-6
M. Wt: 341.8 g/mol
InChI Key: GQWRBNJRKSPGTF-UHFFFAOYSA-N
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Description

“3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid” is a chemical compound with the CAS Number: 1000985-05-6 . It has a molecular weight of 341.83 . The compound is a white solid at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 3-((tert-butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)propanoic acid . The InChI code is 1S/C17H24ClNO4/c1-11(2)19(16(22)23-17(3,4)5)10-14(15(20)21)12-6-8-13(18)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,20,21) .


Physical And Chemical Properties Analysis

The compound is a white solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Enantioselective Synthesis

  • This compound has been used in the enantioselective synthesis of neuroexcitant analogues, demonstrating its potential in the creation of specific enantiomers for research in neuropharmacology (Pajouhesh et al., 2000).

Building Blocks for Polyamide Synthesis

  • It serves as a building block in the synthesis of chiral monomers, which are precursors to stereoregular polyamides. This application is significant in materials science for developing specific polymeric structures (Gómez et al., 2003).

Electrochemical Studies

  • In electrochemistry, derivatives of this compound have been studied for their behavior as stable radicals, providing insights into the electrochemical properties of similar organic compounds (Miura & Muranaka, 2006).

Fluorescent Amino Acid Derivatives

  • It is used in the synthesis of highly fluorescent amino acid derivatives, which are valuable in peptide studies and analytical chemistry for probing peptide conformations (Szymańska et al., 2003).

Electrophilic Building Blocks

  • The compound is involved in the preparation of electrophilic building blocks for synthesizing enantiomerically pure compounds, highlighting its role in asymmetric synthesis and chirality studies (Zimmermann & Seebach, 1987).

Antimicrobial Agent Synthesis

  • It has been used in the synthesis of substituted phenyl azetidines, which are potential antimicrobial agents, indicating its relevance in medicinal chemistry and drug development (Doraswamy & Ramana, 2013).

Lipophilic Amino Acids

  • The compound is instrumental in synthesizing N-Boc-protected, mesityl-substituted amino acids, which are used in studies of conformationally rigid, highly lipophilic amino acids, relevant in peptide and protein engineering (Medina et al., 2000).

Organic Acid Studies in Archaea

  • In microbiology, derivatives of this compound have been identified in the study of organic acids produced by thermophilic sulfur-dependent anaerobic archaea, contributing to our understanding of extremophile metabolism (Rimbault et al., 1993).

GABA Receptor Research

  • It has been synthesized as a potential antagonist of GABA B receptors, playing a role in neurochemistry and pharmacology studies (Abbenante et al., 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

Biochemical Analysis

Biochemical Properties

3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often result in the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and altering cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and cellular signaling. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. For instance, the compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO4/c1-11(2)19(16(22)23-17(3,4)5)10-14(15(20)21)12-6-8-13(18)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWRBNJRKSPGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(tert-Butoxy)carbonyl](propan-2-yl)amino}-2-(4-chlorophenyl)propanoic acid
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3-{[(tert-Butoxy)carbonyl](propan-2-yl)amino}-2-(4-chlorophenyl)propanoic acid
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3-{[(tert-Butoxy)carbonyl](propan-2-yl)amino}-2-(4-chlorophenyl)propanoic acid
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3-{[(tert-Butoxy)carbonyl](propan-2-yl)amino}-2-(4-chlorophenyl)propanoic acid
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3-{[(tert-Butoxy)carbonyl](propan-2-yl)amino}-2-(4-chlorophenyl)propanoic acid
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3-{[(tert-Butoxy)carbonyl](propan-2-yl)amino}-2-(4-chlorophenyl)propanoic acid

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